REACTION_CXSMILES
|
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[F:7][C:8]([F:16])([F:15])[CH2:9]OCC(O)=O>ClCCl.CN(C)C=O>[F:7][C:8]([F:16])([F:15])[CH2:9][O:3][CH2:2][C:1]([Cl:6])=[O:5]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
FC(COCC(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the bulk of the solvent removed by distillation (bp 40-45° C./760 mm Hg)
|
Type
|
DISTILLATION
|
Details
|
The residue was transferred to a Claisen distillation flask
|
Type
|
CUSTOM
|
Details
|
the remaining solvent and oxalyl chloride removed by distillation (bp 45-60° C./760 mm Hg)
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the residue
|
Type
|
CUSTOM
|
Details
|
then afforded the product, bp 50-55°/25-32 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
FC(COCC(=O)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |